tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate

Catalog No.
S3353010
CAS No.
144243-26-5
M.F
C14H26N2O2
M. Wt
254.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxyla...

CAS Number

144243-26-5

Product Name

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-7-12(11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3

InChI Key

MQRYAJNMMZHAHV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2

Tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is a chemical compound classified as a piperidine derivative. This compound features a tert-butyl group, a pyrrolidine ring, and a piperidine ring, contributing to its unique structural characteristics and reactivity profile. It is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, yielding oxidized products like carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, producing alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the piperidine or pyrrolidine rings, leading to various substituted derivatives .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in tetrahydrofuran or dimethylformamide.

Research indicates that tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate exhibits potential biological activity, particularly in modulating the function of specific receptors and enzymes. Its unique structure allows it to interact with various biological targets, which may lead to significant physiological effects. Ongoing studies are exploring its therapeutic potential for treating various diseases.

The synthesis of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrrolidine. A common synthetic route utilizes bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. These reactions are generally conducted in organic solvents such as tetrahydrofuran or dimethylformamide at elevated temperatures to achieve complete conversion .

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.

Tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate has diverse applications across several fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules and as a building block for developing new chemical entities.
  • Biology: Investigated for its biological activities and interactions with various molecular targets.
  • Medicine: Explored for potential therapeutic applications, particularly in drug development aimed at treating various medical conditions.
  • Industry: Utilized in producing pharmaceuticals and fine chemicals .

The interaction studies of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate focus on its binding affinity and activity modulation concerning specific biological targets. These studies aim to elucidate the compound's mechanism of action, which involves altering receptor or enzyme activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylateContains a similar piperidine structure but differs in the position of substitution.May exhibit different receptor interactions due to structural variations.
4-(3-Aminopyrrolidin-1-YL)-piperidine-1-carboxylic acid tert-butyl esterFeatures an amino group that alters its reactivity and potential biological activity.The presence of an amino group may lead to enhanced solubility and bioavailability.
Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylateIncorporates a piperazine ring instead of a piperidine ring.The piperazine structure may influence pharmacokinetics and receptor selectivity differently.

These comparisons illustrate that while these compounds share certain structural elements, their unique features contribute to distinct chemical behaviors and biological activities .

XLogP3

2.2

Dates

Last modified: 04-14-2024

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